![molecular formula C13H12O2 B1202448 Dehydrotremetone CAS No. 3015-20-1](/img/structure/B1202448.png)
Dehydrotremetone
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Overview
Description
Dehydrotremetone is a member of benzofurans.
Scientific Research Applications
Biosynthesis in Plants
Dehydrotremetone's biosynthesis in plants like Eupatorium rugosum has been a subject of research. Studies involving the feeding of radioactive precursors to plants have elucidated that the acetophenone moiety of dehydrotremetone is derived from acetate via the polyacetate pathway. The furan ring and its side chain formation involve an isoprenoid compound, highlighting the complex biosynthetic pathways in plant systems (Lin Tsung-Jen & P. Heinstein, 1974).
Toxicity Studies
Research has also focused on the isolation of toxic components in plants like white snakeroot, where dehydrotremetone is present. It's observed that dehydrotremetone is not toxic even after microsomal activation, unlike tremetone. This finding is significant in understanding the sporadic toxicity of white snakeroot plants and extracts (R. Beier et al., 1993).
Chemical Synthesis
The chemical synthesis of dehydrotremetone, including the development of 'one-pot' procedures and selective Wittig synthesis, has been explored. These synthetic methods are crucial for creating dehydrotremetone in the laboratory for further research and potential applications (Csékei Márton et al., 2004); (J. Elix, 1971).
properties
CAS RN |
3015-20-1 |
---|---|
Product Name |
Dehydrotremetone |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-7H,1H2,2-3H3 |
InChI Key |
DMYZBECNVZSNRN-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |
Canonical SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |
Other CAS RN |
3015-20-1 |
synonyms |
dehydrotremetone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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